5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S and a molecular weight of 298.52 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally used as intermediates in organic synthesis due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound . For instance, sulfonyl chlorides are typically stored under inert atmosphere at low temperatures to maintain their stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by covalently modifying the active site. Additionally, this compound can react with amino acid residues like lysine and cysteine, leading to the formation of stable sulfonamide and thioether linkages, respectively .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have persistent effects on cellular function, with some modifications remaining stable for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 5-bromo-2-cyano-3-fluorobenzene with chlorosulfonic acid. The reaction is carried out
Properties
IUPAC Name |
5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOHVHCTOUQDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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